molecular formula C36H74O7 B14699264 13,16,19,22,25,28,31-Heptaoxatritetracontane CAS No. 22732-76-9

13,16,19,22,25,28,31-Heptaoxatritetracontane

Cat. No.: B14699264
CAS No.: 22732-76-9
M. Wt: 619.0 g/mol
InChI Key: IYKLIQJGYOBWTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13,16,19,22,25,28,31-Heptaoxatritetracontane is a chemical compound with the molecular formula C34H70O7 It is a member of the polyether family, characterized by multiple ether linkages within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13,16,19,22,25,28,31-Heptaoxatritetracontane typically involves the stepwise addition of ethylene oxide units to a suitable initiator molecule. The reaction is carried out under controlled conditions, often using a base catalyst such as potassium hydroxide. The process involves multiple steps of ethoxylation, where ethylene oxide is added to the growing chain, resulting in the formation of the polyether structure.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 13,16,19,22,25,28,31-Heptaoxatritetracontane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ether linkages in the compound can be targeted for substitution reactions, where one or more ether groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers.

Scientific Research Applications

13,16,19,22,25,28,31-Heptaoxatritetracontane has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex polyether compounds.

    Biology: Investigated for its potential role in biological systems, including as a model compound for studying polyether interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 13,16,19,22,25,28,31-Heptaoxatritetracontane involves its interaction with molecular targets through its ether linkages. These interactions can affect the physical properties of the compound, such as solubility and stability. The polyether structure allows for the formation of stable complexes with various molecules, which can be exploited in applications such as drug delivery and catalysis.

Comparison with Similar Compounds

    16(Z),19(Z),22(Z),25(Z),28(Z),31(Z)-Tetratriacontahexaenoic acid: Another polyether compound with multiple ether linkages.

    4,7,10,13,16,19,22,25,32,35,38,41,44,47,50,53-Hexadecaoxa-28,29-dithiahexapentacontanedioic acid di-N-succinimidyl ester: A polyether compound with additional functional groups.

Uniqueness: 13,16,19,22,25,28,31-Heptaoxatritetracontane is unique due to its specific arrangement of ether linkages, which imparts distinct physical and chemical properties. Its ability to form stable complexes and its versatility in undergoing various chemical reactions make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

22732-76-9

Molecular Formula

C36H74O7

Molecular Weight

619.0 g/mol

IUPAC Name

1-[2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]dodecane

InChI

InChI=1S/C36H74O7/c1-3-5-7-9-11-13-15-17-19-21-23-37-25-27-39-29-31-41-33-35-43-36-34-42-32-30-40-28-26-38-24-22-20-18-16-14-12-10-8-6-4-2/h3-36H2,1-2H3

InChI Key

IYKLIQJGYOBWTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCCCCCCCCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.